9-Vinylcarbazole

Catalog No.
S3709922
CAS No.
25067-59-8
M.F
C14H11N
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Vinylcarbazole

CAS Number

25067-59-8

Product Name

9-Vinylcarbazole

IUPAC Name

9-ethenylcarbazole

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2

InChI Key

KKFHAJHLJHVUDM-UHFFFAOYSA-N

SMILES

C=CN1C2=CC=CC=C2C3=CC=CC=C31

Canonical SMILES

C=CN1C2=CC=CC=C2C3=CC=CC=C31

Hole Transport Material

One of the crucial components in organic light-emitting diodes (OLEDs) and organic solar cells (OPVs) is the hole transport layer (HTL). VCz plays a significant role here due to its ability to efficiently transport positive charges (holes) within the device []. This efficient transport allows for balanced charge injection and recombination, leading to improved device performance.

Emissive Material

VCz itself exhibits fluorescence, meaning it can absorb light and then emit light of a lower energy. This property makes it a potential candidate as an emitter material in OLEDs []. However, its efficiency as a sole emitter is often lower compared to other organic materials. Researchers are exploring strategies to utilize VCz as a co-emitter to harvest triplet excitons (higher energy excited states) and improve overall OLED efficiency [].

9-Vinylcarbazole is an organic compound with the molecular formula C14H11N and a molecular weight of 193.24 g/mol. It is a derivative of carbazole, characterized by the presence of a vinyl group at the 9-position of the carbazole structure. This compound is recognized for its utility in various applications, particularly in the field of organic electronics and photonics, due to its semiconductor properties and ability to undergo polymerization under specific conditions .

VCz is considered a hazardous material due to several factors []:

  • Acute Toxicity: Fatal if swallowed or absorbed through the skin.
  • Skin Irritation: Can cause skin irritation and allergic reactions.
  • Mutagenicity: Suspected of causing genetic defects.
  • Environmental Hazard: Very toxic to aquatic life.

The primary reaction involving 9-vinylcarbazole is its polymerization, which can be initiated by heat or radiation. Upon exposure to gamma irradiation, 9-vinylcarbazole undergoes solid-state polymerization, forming poly(9-vinylcarbazole), a conductive polymer that exhibits photon-dependent conductivity . Additionally, it can react with various electrophiles, allowing for functionalization that enhances its properties for specific applications .

The synthesis of 9-vinylcarbazole typically involves the vinylation of carbazole using acetylene in the presence of a base. A common method includes:

  • Formation of Carbazole Potassium Salt: Carbazole is treated with a proton-removing agent such as potassium hydroxide in a solvent like N-methylpyrrolidone at elevated temperatures.
  • Vinylation: Acetylene is introduced at high temperatures (around 160 °C) to yield 9-vinylcarbazole with high yields (up to 98.6% under optimal conditions) .

Other methods may include variations in solvents and catalysts to optimize yield and purity.

9-VinylcarbazoleC14H11NSemiconductor, polymerizableOLEDs, photocopiersCarbazoleC12H9NPhotoconductiveOrganic electronicsN-VinylcarbazoleC14H11NReactive monomerPolymer synthesisPoly(9-vinylcarbazole)(C14H11N)nConductive polymerHole transport layers

Uniqueness of 9-Vinylcarbazole

What sets 9-vinylcarbazole apart from its analogs is its specific vinyl substitution at the 9-position, which enhances its reactivity and allows for efficient polymerization processes. This unique feature contributes significantly to its role in developing advanced materials for electronic applications, making it a vital component in modern organic electronics .

Interaction studies involving 9-vinylcarbazole often focus on its behavior when incorporated into various matrices or when interacting with other materials. For instance, research has explored its grafting onto silicon surfaces to enhance electronic properties and stability . Such studies are crucial for developing advanced materials with tailored functionalities.

Several compounds share structural similarities with 9-vinylcarbazole, including:

  • Carbazole: The parent compound that lacks the vinyl group but possesses similar electronic properties.
  • N-Vinylcarbazole: A closely related compound used similarly but may differ slightly in reactivity and application scope.
  • Poly(9-vinylcarbazole): A polymer derived from 9-vinylcarbazole, exhibiting unique properties suitable for electronic applications.

Comparison Table

CompoundStructureKey Properties

XLogP3

3.9

Exact Mass

193.089149355 g/mol

Monoisotopic Mass

193.089149355 g/mol

Heavy Atom Count

15

Melting Point

65.0 °C

UNII

D629AMY6F9

Related CAS

25067-59-8

Wikipedia

N-vinylcarbazole

General Manufacturing Information

9H-Carbazole, 9-ethenyl-: ACTIVE

Dates

Modify: 2023-08-20
Wang et al. Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00836-6, published online 13 December 2021

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